(S)-3-(Azetidin-2-ylmethoxy)pyridine
Overview
Description
. This compound has been extensively studied for its high affinity and selectivity, making it a valuable tool in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-85380 involves several steps, starting with the preparation of the azetidine ring. The key steps include:
Formation of the Azetidine Ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Attachment of the Methoxy Group: The azetidine ring is then functionalized with a methoxy group through an etherification reaction.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of A-85380 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
A-85380 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: A-85380 can undergo substitution reactions, particularly at the pyridine ring, to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various analogs and derivatives of A-85380, which are used for further research and development .
Scientific Research Applications
A-85380 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the function of nicotinic acetylcholine receptors in the brain.
Pharmacology: The compound is used to develop new drugs targeting nicotinic receptors.
Mechanism of Action
A-85380 exerts its effects by binding to and activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This activation leads to the influx of calcium ions into neurons, which can modulate neurotransmitter release and neuronal excitability. The compound’s high selectivity for the α4β2 subtype makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-A-85380: A halogenated analog with higher affinity for α4β2 receptors.
GTS-21: Another nicotinic receptor agonist with different selectivity and pharmacological properties.
Nifedipine: A calcium channel blocker that also interacts with nicotinic receptors.
Uniqueness
A-85380 is unique due to its high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This makes it particularly useful for studying the specific roles of these receptors in the brain and for developing targeted therapies .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(6-10-4-1)12-7-8-3-5-11-8/h1-2,4,6,8,11H,3,5,7H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFMBGWHHBCWCD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161416-98-4 | |
Record name | A 85380 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161416984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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